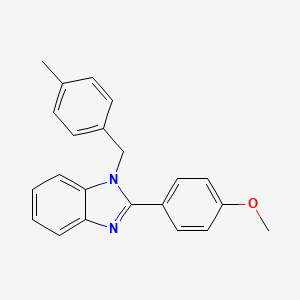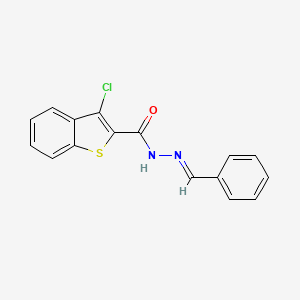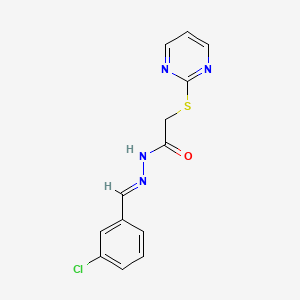![molecular formula C19H24N6O2 B5571209 N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5571209.png)
N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a useful research compound. Its molecular formula is C19H24N6O2 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.19607403 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
One study involved the facile synthesis of pyrazole-imidazole-triazole hybrids, highlighting their significant antimicrobial activity. A particular compound within this series demonstrated remarkable potency against A. niger, surpassing even that of the reference drug Fluconazole. This finding underscores the potential of such compounds in developing new antimicrobial agents (Punia et al., 2021).
Coordination Complexes and Antioxidant Activity
Another research avenue explored the synthesis of coordination complexes using pyrazole-acetamide derivatives. These complexes displayed significant antioxidant activity, as evidenced by various in vitro assays. The study not only sheds light on the compounds' structural characteristics but also their promising antioxidant properties (Chkirate et al., 2019).
Anticancer Potential
Further investigations have delved into the anticancer activities of thiazole and imidazole derivatives. Compounds synthesized for this purpose exhibited notable selectivity and apoptosis-inducing properties in lung adenocarcinoma cells, suggesting their potential as anticancer agents (Evren et al., 2019).
Antifungal Agents
Research on novel imidazole derivatives has identified several compounds with potent antifungal activity, particularly against drug-resistant strains of Candida. These findings highlight the therapeutic potential of these derivatives in treating fungal infections resistant to existing medications (Altındağ et al., 2017).
Enzyme Inhibition for Antibacterial Applications
Imidazole-based compounds have also been identified as promising agents for their antibacterial activity, attributed to their ability to inhibit specific bacterial enzymes. This enzyme inhibition capability underscores the potential application of these compounds in developing new antibacterial drugs (Daraji et al., 2021).
properties
IUPAC Name |
N-methyl-N-[(1-methylimidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-15-21-25(14-18(26)23(3)13-17-20-10-12-22(17)2)19(27)24(15)11-9-16-7-5-4-6-8-16/h4-8,10,12H,9,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGIMJISWPXGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CCC2=CC=CC=C2)CC(=O)N(C)CC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B5571144.png)

![4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5571162.png)
![1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5571175.png)
![2-[(3-bromobenzoyl)amino]benzamide](/img/structure/B5571188.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)
![4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5571201.png)
![4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole](/img/structure/B5571217.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)
![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)

![3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)